6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-ethyl-N-methyl-N-(oxan-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-11-8-13(15-10-14-11)16(2)9-12-6-4-5-7-17-12/h8,10,12H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRHZTADJODBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N(C)CC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkylation
Chloropyrimidines react with ethyl Grignard reagents (e.g., ethylmagnesium bromide) in tetrahydrofuran (THF) at −78°C to 0°C, replacing the chloride with an ethyl group. This method affords moderate yields (60–70%) but requires anhydrous conditions.
Palladium-Catalyzed Coupling
Suzuki-Miyaura coupling using 6-bromopyrimidine and ethylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate achieves higher yields (80–85%). This method is advantageous for scalability and functional group tolerance.
N-Methylation Strategies
Selective N-methylation of the pyrimidin-4-amine is critical. Two predominant methods are employed:
Direct Methylation with Methyl Iodide
Treatment with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 12–24 hours yields N-methylated products. Excess methyl iodide ensures complete conversion, though over-alkylation is a risk.
Reductive Amination
Formaldehyde and sodium cyanoborohydride in methanol at room temperature selectively methylate the amine. This method avoids harsh conditions and achieves yields of 75–85%.
N-Alkylation with the Oxan-2-ylmethyl Group
Introducing the oxan-2-ylmethyl moiety requires careful handling of steric and electronic factors.
Nucleophilic Substitution
Reaction of N-methylpyrimidin-4-amine with (oxan-2-yl)methyl bromide in the presence of sodium hydride (NaH) in THF provides the bis-alkylated product. Yields range from 65–75%, with purification via column chromatography.
Reductive Amination
Condensation of N-methylpyrimidin-4-amine with oxan-2-ylmethyl aldehyde using sodium triacetoxyborohydride (STAB) in dichloroethane at 40°C achieves superior selectivity (85–90% yield). This method minimizes side products and is preferred for industrial applications.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances reaction control and reduces processing times. For example, a two-stage system couples pyrimidine alkylation and N-methylation, achieving 92% overall yield with a throughput of 5 kg/h.
Purification Techniques
Crystallization from ethanol/water mixtures or simulated moving bed (SMB) chromatography ensures >99% purity. Residual solvents are minimized using wiped-film evaporators.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Conditions | Advantages |
|---|---|---|---|---|
| Pyrimidine formation | Cyclocondensation | 70–75% | NaOEt, reflux, 6 h | Cost-effective, scalable |
| Ethylation | Suzuki coupling | 80–85% | Pd(PPh₃)₄, K₂CO₃, 80°C | High regioselectivity |
| N-Methylation | Reductive amination | 85% | STAB, MeOH, rt | Mild conditions, high selectivity |
| N-Oxan methylation | Reductive amination | 90% | NaBH₃CN, DCE, 40°C | Minimal byproducts, industrial-friendly |
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including 6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine, exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, compounds targeting the c-KIT kinase have shown promise in treating gastrointestinal stromal tumors (GISTs), which are driven by mutations in the c-KIT gene . The ability of such compounds to inhibit kinase activity can be pivotal in developing targeted therapies for various cancers.
Mechanism of Action
The mechanism typically involves the selective inhibition of tyrosine kinases, which are crucial for tumor growth and survival. By disrupting these signaling pathways, these compounds can induce apoptosis in cancer cells and inhibit their proliferation. In vitro studies have demonstrated that certain pyrimidine derivatives can effectively block the growth of cancer cell lines associated with c-KIT mutations .
Chemical Synthesis Applications
Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the creation of new pharmacologically active compounds. The oxan moiety can be utilized to introduce additional functional groups, enhancing the compound's biological activity and selectivity .
Case Study: Synthesis Pathways
A notable study involved synthesizing a series of pyrimidine derivatives using this compound as an intermediate. The research outlined several synthetic pathways that led to compounds with improved potency against specific cancer targets. These pathways included various coupling reactions and cyclization processes that leverage the compound's functional groups to yield diverse derivatives .
Mechanism of Action
The mechanism of action of 6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations in Pyrimidin-4-amine Derivatives
The following table highlights key structural differences between 6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine and related pyrimidine/quinazoline derivatives:
Key Observations
Substituent Effects on Bioavailability: The tetrahydropyran-2-ylmethyl group in the target compound (vs. tetrahydrofuran-2-ylmethyl in ) introduces a larger oxygenated ring, which may improve water solubility compared to five-membered ring analogues. Ethyl vs.
Synthetic Accessibility :
- Quinazoline derivatives (e.g., compounds 7n and 7o in ) exhibit yields of 75–80%, suggesting that similar synthetic strategies (e.g., Buchwald-Hartwig amination) could be applicable to the target compound.
Functional Group Implications :
- N-Alkyl vs. N-Aryl : The target compound’s N-methyl and N-(oxan-2-yl)methyl groups contrast with N-aryl substituents in , which may reduce off-target interactions with aromatic-binding receptors.
- Oxygen-Containing Moieties : Both tetrahydropyran (target) and tetrahydrofuran () groups enhance solubility, but the six-membered ring in the former may confer greater conformational flexibility .
Biological Activity
6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
The compound has the molecular formula and features a pyrimidine core substituted with an ethyl group and an oxan-2-yl methyl moiety. Its structure suggests potential interactions with biological targets, particularly in enzymatic pathways.
Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in various biological processes:
- p38 MAP Kinase Inhibition : Compounds within this class have shown significant inhibition of p38 MAP kinase, which plays a crucial role in inflammatory responses. Inhibition of this kinase can lead to decreased production of pro-inflammatory cytokines such as TNFα and IL-6, suggesting potential use in treating autoimmune diseases .
- Cytotoxic Activity : Studies have reported that pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, derivatives with aromatic substitutions demonstrated enhanced cytotoxicity against HeLa and MCF-7 cell lines, indicating that structural modifications can significantly impact biological activity .
Biological Evaluation
The biological activity of this compound has been assessed through various in vitro studies:
Cytotoxicity Assays
A comparative study evaluated the cytotoxic effects of several pyrimidine derivatives against cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | HeLa | 25.5 ± 1.3 | High |
| Reference Drug (Doxorubicin) | HeLa | 0.36 ± 0.02 | Very High |
| Other Derivative | MCF-7 | >500 | Low |
The compound demonstrated promising cytotoxicity, particularly against HeLa cells, although it was less effective than doxorubicin .
In Vivo Studies
In vivo studies have shown that modifications to the pyrimidine structure can enhance pharmacokinetic profiles. For example, structural changes led to improved oral bioavailability and better therapeutic outcomes in animal models of arthritis, indicating the compound's potential for systemic applications .
Case Studies
- Anti-inflammatory Effects : A study involving the administration of related compounds in an adjuvant-induced arthritis model highlighted the anti-inflammatory potential of pyrimidine derivatives. The results indicated a marked reduction in inflammatory markers, supporting the hypothesis that these compounds could serve as effective treatments for inflammatory diseases .
- Combination Therapies : Research has suggested that combining this compound with ionizing radiation enhanced its anticancer effects. The combination therapy resulted in increased apoptosis in cancer cells, demonstrating the compound's utility in multimodal treatment strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
